molecular formula C15H19NO2 B11867591 5-((Pentyloxy)methyl)quinolin-8-ol CAS No. 7545-60-0

5-((Pentyloxy)methyl)quinolin-8-ol

Cat. No.: B11867591
CAS No.: 7545-60-0
M. Wt: 245.32 g/mol
InChI Key: PLDIRFJFZHYJRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((Pentyloxy)methyl)quinolin-8-ol: is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinoline core with a pentyloxy methyl group attached at the 5th position and a hydroxyl group at the 8th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Pentyloxy)methyl)quinolin-8-ol typically involves the following steps:

    Starting Material: The synthesis begins with quinolin-8-ol as the starting material.

    Alkylation: The hydroxyl group at the 8th position of quinolin-8-ol is protected using a suitable protecting group.

    Introduction of Pentyloxy Methyl Group: The protected quinolin-8-ol is then subjected to alkylation with pentyloxy methyl chloride in the presence of a base such as potassium carbonate.

    Deprotection: The protecting group is removed to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-((Pentyloxy)methyl)quinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 8th position can be oxidized to form quinone derivatives.

    Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: The pentyloxy methyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various alkyl or aryl substituted quinoline derivatives.

Scientific Research Applications

5-((Pentyloxy)methyl)quinolin-8-ol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound exhibits antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.

    Medicine: It has shown promise in the treatment of diseases such as malaria and leishmaniasis due to its antiparasitic properties.

    Industry: The compound is used in the development of corrosion inhibitors and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of 5-((Pentyloxy)methyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways:

    Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.

    Antiparasitic Activity: It inhibits the heme detoxification pathway in parasites, leading to the accumulation of toxic heme and parasite death.

    Antifungal Activity: The compound interferes with the synthesis of ergosterol, an essential component of fungal cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Quinolin-8-ol: The parent compound with a hydroxyl group at the 8th position.

    5-Alkoxyquinolines: Compounds with various alkoxy groups at the 5th position.

    8-Hydroxyquinoline Derivatives: Compounds with different substituents at various positions on the quinoline ring.

Uniqueness

5-((Pentyloxy)methyl)quinolin-8-ol is unique due to the presence of the pentyloxy methyl group at the 5th position, which imparts distinct physicochemical properties and biological activities compared to other quinoline derivatives. This structural modification enhances its lipophilicity, making it more effective in crossing biological membranes and reaching its molecular targets.

Properties

CAS No.

7545-60-0

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

5-(pentoxymethyl)quinolin-8-ol

InChI

InChI=1S/C15H19NO2/c1-2-3-4-10-18-11-12-7-8-14(17)15-13(12)6-5-9-16-15/h5-9,17H,2-4,10-11H2,1H3

InChI Key

PLDIRFJFZHYJRX-UHFFFAOYSA-N

Canonical SMILES

CCCCCOCC1=C2C=CC=NC2=C(C=C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.